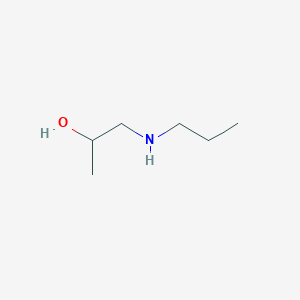

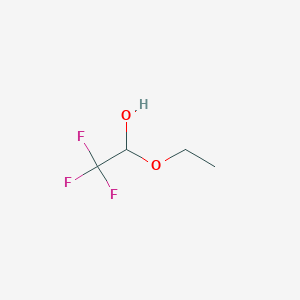

4-(2-碘乙基)苯甲酸甲酯

描述

科学研究应用

1. Enhancing Charge Transport and Luminescence Properties Methyl benzoate compounds, including Methyl 4-(2-iodoethyl)benzoate, can be used to enhance the charge transport and luminescence properties of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . Complexation with selected metal ions improves hole and electron transfer rates, leading to better performance .

Catalyst in Esterification Reactions

Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . Methyl 4-(2-iodoethyl)benzoate could potentially be synthesized using this method. The use of solid acids of zirconium metal solids fixed with various substances has been studied, and it was found that zirconium metal catalysts with fixed Ti had the best activity .

Use in Scents and Solvents

Methyl benzoate compounds have low toxicity and are mainly used in scents and as solvents . Methyl 4-(2-iodoethyl)benzoate, with its unique structure, could potentially be used in these applications.

Ingredient in Flavorings

Methyl benzoate has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups . Methyl 4-(2-iodoethyl)benzoate could potentially be used in similar applications.

Raw Material in Drug Synthesis

Methyl p-bromobenzoate is the main raw material of pemetrexed disodium, an antitumor drug, and diglitin A , an antifungal compound . Methyl 4-(2-iodoethyl)benzoate could potentially be used in similar applications.

Botanical Insecticide

Methyl benzoate is a relatively new botanical insecticide that occurs naturally as a metabolite in plants . Its odor is an attractant to some insects . Methyl 4-(2-iodoethyl)benzoate could potentially be used in similar applications.

作用机制

Target of Action

Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be key functional proteins in bacterial cell division .

Mode of Action

The aryl-iodide functionality of similar compounds like methyl 4-iodobenzoate may undergo coupling reactions . This could potentially lead to changes in the target proteins, affecting their function.

Result of Action

Related compounds have shown antimicrobial activity, suggesting that methyl 4-(2-iodoethyl)benzoate could potentially have similar effects .

属性

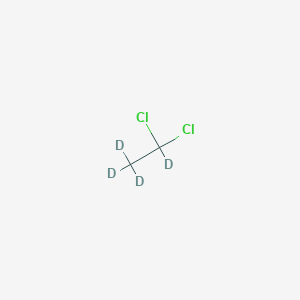

IUPAC Name |

methyl 4-(2-iodoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBZFUASXKRIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-iodoethyl)benzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

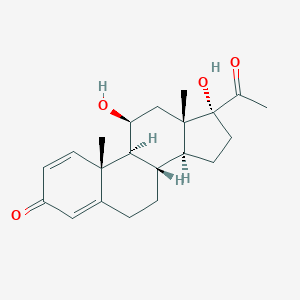

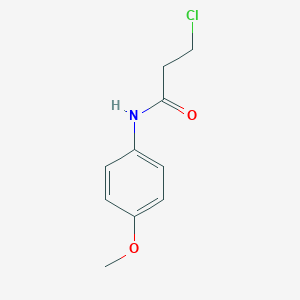

![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

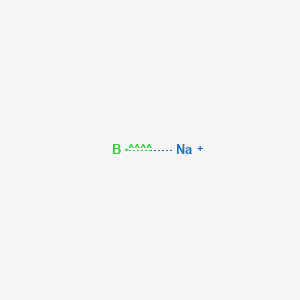

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)